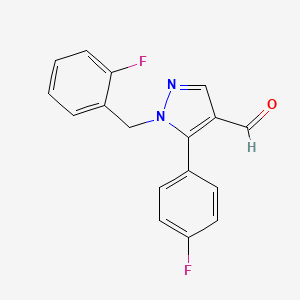
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of 2-fluorobenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of fluorine atoms on both the benzyl and phenyl rings. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the aldehyde group at the 4-position of the pyrazole ring also adds to its uniqueness, providing a reactive site for further chemical modifications.
Properties
Molecular Formula |
C17H12F2N2O |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12F2N2O/c18-15-7-5-12(6-8-15)17-14(11-22)9-20-21(17)10-13-3-1-2-4-16(13)19/h1-9,11H,10H2 |
InChI Key |
MQFVVXVZEVYNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















